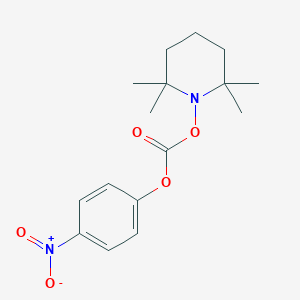

4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate

Beschreibung

4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate is a specialized carbonate ester featuring two distinct functional groups: a 4-nitrophenyl moiety and a 2,2,6,6-tetramethylpiperidin-1-yl group. The 4-nitrophenyl group is a well-known activating leaving group due to its strong electron-withdrawing nitro substituent, which enhances reactivity in nucleophilic substitution reactions such as aminolysis or transesterification .

This compound is structurally analogous to other 4-nitrophenyl carbonates (e.g., 4-nitrophenyl phenyl carbonate, MPEG 4-nitrophenyl carbonate) but distinguishes itself through the tetramethylpiperidine substituent. Its applications likely span organic synthesis, polymer chemistry, and pharmaceutical research, where such activated carbonates serve as intermediates for conjugating amines or alcohols to larger macromolecules .

Eigenschaften

Molekularformel |

C16H22N2O5 |

|---|---|

Molekulargewicht |

322.36 g/mol |

IUPAC-Name |

(4-nitrophenyl) (2,2,6,6-tetramethylpiperidin-1-yl) carbonate |

InChI |

InChI=1S/C16H22N2O5/c1-15(2)10-5-11-16(3,4)18(15)23-14(19)22-13-8-6-12(7-9-13)17(20)21/h6-9H,5,10-11H2,1-4H3 |

InChI-Schlüssel |

BLPUJYUQJJCBHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC(N1OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,2,6,6-Tetramethylpiperidin-1-ol (Intermediate)

The initial step involves synthesizing the key alcohol precursor, 2,2,6,6-tetramethylpiperidin-1-ol . According to the procedure published by Organic Syntheses, this compound is prepared via a reduction process involving sodium ascorbate and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst in aqueous media.

| Parameter | Details |

|---|---|

| Reagents | Sodium ascorbate (125 mmol), TEMPO, deionized water |

| Solvent | Water (180 mL) |

| Temperature | Ambient, with gradual heating as needed |

| Reaction Time | Several hours until full conversion (monitored via TLC or NMR) |

- The aqueous phase is extracted with dichloromethane (DCM).

- Organic layers are dried over sodium sulfate.

- The yield of the alcohol is typically high (>85%) with purity confirmed via NMR and IR spectroscopy.

Preparation of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC)

The key reagent, NPTC, is synthesized through the reaction of the alcohol with 4-nitrophenyl chloroformate or an equivalent acyl transfer reagent, under controlled conditions.

-

- 2,2,6,6-tetramethylpiperidin-1-ol

- 4-Nitrophenyl chloroformate (or alternative reagent such as 4-nitrophenyl carbonate if available)

- Base such as pyridine or triethylamine to scavenge HCl

-

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C to room temperature

- Duration: 2-4 hours, with stirring

2,2,6,6-Tetramethylpiperidin-1-ol + 4-Nitrophenyl chloroformate → NPTC + HCl

| Parameter | Value |

|---|---|

| Molar ratio | Alcohol : 4-nitrophenyl chloroformate = 1:1.1 |

| Yield | Approximately 84% (as per literature) |

| Melting point | Data from literature or DSC analysis (~135°C onset) |

| Purity | Confirmed via NMR, IR, and mass spectrometry |

- The reaction is exothermic; cooling to 0°C prevents side reactions.

- The product is purified via recrystallization or column chromatography.

Characterization and Data Confirmation

| Technique | Observations |

|---|---|

| NMR (¹H and ¹³C) | Characteristic signals for the tetramethyl groups and carbonate linkage |

| IR | Strong carbonyl stretch around 1750 cm⁻¹, nitro group absorption near 1520 and 1350 cm⁻¹ |

| DSC | Onset of decomposition at approximately 135°C, indicating thermal stability |

- The synthesis yields a stable, crystalline NPTC suitable for storage and subsequent use.

- The compound demonstrates orthogonal deprotection properties, making it valuable in peptide synthesis and amine protection.

Application in Organic Synthesis

NPTC serves as an acyl transfer reagent to introduce the Tempoc protecting group onto various amines. Its reactivity profile allows for mild reaction conditions, avoiding harsh reagents that could compromise sensitive functional groups.

- The reagent exhibits high chemoselectivity.

- Deprotection can be achieved thermally at 135°C or reductively with copper(I) species, as confirmed by mechanistic studies.

Summary of Preparation Methods

Analyse Chemischer Reaktionen

Amine Protection Reaction

NPTC reacts with amines via nucleophilic acyl substitution to form Tempoc-protected carbamates. The reaction proceeds under mild conditions (ambient temperature, no inert atmosphere required) and tolerates a wide range of solvents, including dichloromethane (DCM) and dimethylformamide (DMF) .

Mechanism

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of NPTC’s carbonate group.

-

Leaving Group Expulsion : The 4-nitrophenoxide ion is released as a byproduct due to the electron-withdrawing nitro group enhancing the leaving ability .

-

Carbamate Formation : A stable Tempoc-carbamate linkage is formed, protecting the amine from subsequent reactions .

Example Reaction :

Key Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | DCM, DMF, or THF | |

| Temperature | 0–25°C | |

| Base | Triethylamine (EtN) | |

| Reaction Time | 1–2 hours |

Deprotection Methods

The Tempoc group is removed under two distinct conditions, offering orthogonality to Boc and Cbz protections .

Thermolysis

Heating the Tempoc-protected amine to 135°C in toluene cleaves the carbamate via a combination of ionic and radical fragmentation pathways. This method is particularly effective for indole derivatives .

Mechanistic Insights :

-

Ionic Pathway : Heterolytic cleavage of the N–O bond.

-

Radical Pathway : Homolytic cleavage generates a TEMPO radical, which abstracts hydrogen from the solvent .

Reductive Cleavage

Using in situ generated Cu(I) catalysts under mild reductive conditions (e.g., ascorbic acid/copper sulfate), the Tempoc group is removed without affecting other sensitive functional groups .

Example Reaction :

Stability and Orthogonality

NPTC-derived Tempoc protections exhibit exceptional stability:

-

Acid/Base Resistance : Stable under strongly acidic (e.g., TFA) and basic (e.g., NaOH) conditions .

-

Thermal Stability : No significant decomposition below 135°C (confirmed by differential scanning calorimetry) .

| Property | Tempoc | Boc | Cbz |

|---|---|---|---|

| Deprotection Method | Heat/Cu(I) | Acid (TFA) | Hydrogenolysis |

| Acid Stability | High | Low | Moderate |

| Base Stability | High | High | Low |

Heterocycle Functionalization

NPTC efficiently protects indoles, pyrroles, and other heterocyclic amines, which are challenging to protect with traditional groups .

Scale-Up Compatibility

NPTC has been synthesized in 100 g quantities, demonstrating scalability. Industrial adaptations use optimized reagent ratios and large-scale reactors .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate has several applications in scientific research:

Chemistry: Used as a reagent for the protection of amines in organic synthesis.

Biology: Employed in the modification of biomolecules to study their functions and interactions.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate involves the transfer of the Tempoc protecting group to amines. This process occurs through an acyl transfer reaction, where the nitrophenyl carbonate group is replaced by the amine, forming a stable carbamate linkage . The protecting group can be removed under specific conditions, allowing for the regeneration of the free amine .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key 4-Nitrophenyl Carbonates

Key Observations:

- Steric Effects: The tetramethylpiperidinyl group in the target compound introduces significant steric hindrance compared to phenyl or MPEG substituents. This likely slows aminolysis rates relative to 4-nitrophenyl phenyl carbonate, which has minimal steric obstruction .

- Electronic Effects : While the 4-nitrophenyl group enhances electrophilicity, the electron-rich piperidinyl group may partially counteract this effect, further moderating reactivity.

- Synthetic Utility : The target compound is tailored for selective reactions with less nucleophilic amines or in sterically demanding environments, whereas MPEG derivatives prioritize solubility and biocompatibility for drug delivery .

Biologische Aktivität

4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) is an important compound in organic synthesis, particularly as a protecting group for amines. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological properties of NPTC, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of NPTC

NPTC is synthesized through the reaction of 2,2,6,6-tetramethylpiperidin-1-ol with 4-nitrophenyl chloroformate. The reaction typically occurs under controlled conditions to yield a high-purity product. The synthesis process has been detailed in various studies, highlighting its efficiency and the purity of the final compound ( ).

NPTC acts primarily as a protecting group for amines in organic synthesis. The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) moiety allows for selective protection and subsequent deprotection under mild conditions. This property is crucial in synthesizing complex molecules where amine functionalities need to be temporarily masked ( ).

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of compounds related to NPTC. For instance, derivatives containing the tetramethylpiperidine structure have shown promising results against various cancer cell lines. In one study, compounds with similar structures exhibited significant cytotoxicity at concentrations around 50 μM without affecting normal cells ( ).

Study 1: Protective Effects Against Oxidative Stress

A study evaluated the protective effects of sydnone imines bearing a tetramethylpiperidine moiety against oxidative stress in photoreceptor cells. Results indicated that these compounds could mitigate damage induced by hydrogen peroxide, suggesting potential therapeutic applications in neuroprotection ( ).

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of NPTC derivatives. The results demonstrated that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents based on the NPTC framework ( ).

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-nitrophenyl chloroformate with 2,2,6,6-tetramethylpiperidine under inert conditions. Key variables include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Yield optimization can be achieved via iterative adjustment of these parameters, with progress monitored by TLC or HPLC . Purification often employs column chromatography using gradients of ethyl acetate/hexane. Confirmatory characterization requires H/C NMR and high-resolution mass spectrometry (HRMS) to validate structural integrity .

Q. How can researchers ensure the purity and stability of this compound during storage for long-term experiments?

- Methodological Answer : Purity is maintained via rigorous drying under vacuum and storage in amber vials at –20°C under argon. Stability assessments should include periodic HPLC analysis to detect hydrolysis or decomposition. For hygroscopic samples, Karl Fischer titration can quantify moisture content, while thermal gravimetric analysis (TGA) evaluates decomposition thresholds under controlled heating rates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this carbonate derivative in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or alcohols. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation (e.g., tetrahedral intermediates). Isotopic labeling (e.g., O) combined with C NMR or IR spectroscopy helps elucidate transition states and rate-determining steps .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as partial charges on the carbonyl carbon, to predict nucleophilic attack sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal solvation effects and steric hindrance from the tetramethylpiperidine group. These models guide experimental design by identifying energetically favorable pathways .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?

- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent-induced shifts. Variable-temperature NMR can identify dynamic processes (e.g., ring puckering in the piperidine moiety). Comparative analysis with structurally analogous compounds (e.g., 4-nitrophenyl piperazine derivatives) and 2D NMR techniques (COSY, NOESY) clarify assignment ambiguities .

Q. How does this compound function as a protecting group for amines, and what are its limitations compared to alternatives like Boc or Fmoc?

- Methodological Answer : The carbonate group protects amines via transient carbamate formation. Its stability under acidic conditions surpasses Boc but is less robust than Fmoc under basic conditions. Comparative studies involve exposing protected amines to TFA (for Boc), piperidine (for Fmoc), and mild bases (e.g., NaHCO) to assess cleavage efficiency. Mass spectrometry tracks deprotection kinetics .

Q. What experimental designs evaluate the compound’s compatibility with photochemical or electrochemical activation?

- Methodological Answer : Photochemical reactivity is tested using UV irradiation (e.g., 365 nm) in the presence of sensitizers (e.g., benzophenone), with reaction progress monitored by GC-MS. Electrochemical studies employ cyclic voltammetry to measure redox potentials, while bulk electrolysis in divided cells assesses Faradaic efficiency for applications in electrosynthesis .

Data Interpretation and Theoretical Frameworks

Q. How can factorial design optimize multi-step syntheses involving this compound?

- Methodological Answer : A 2 factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables, while ANOVA distinguishes significant effects. This approach minimizes trial numbers and maximizes yield predictability .

Q. What theoretical frameworks explain the steric and electronic effects of the tetramethylpiperidine group on reaction outcomes?

- Methodological Answer : Steric parameters (e.g., A-values) quantify substituent bulk, while Hammett constants () correlate electronic effects. Frontier molecular orbital (FMO) theory rationalizes regioselectivity in nucleophilic attacks. Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates via Eyring plots .

Avoided Questions

- Excluded : Commercial availability, pricing, or industrial-scale synthesis (per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.